molecular formula C14H20N2O B13020913 2-amino-N-cyclohexyl-2-phenylacetamide

2-amino-N-cyclohexyl-2-phenylacetamide

Cat. No.: B13020913
M. Wt: 232.32 g/mol
InChI Key: QYZRQUQPXVJYOF-UHFFFAOYSA-N
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Description

2-Amino-N-cyclohexyl-2-phenylacetamide (CAS 724-90-3) is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol . It belongs to the phenylacetamide class of compounds, which have demonstrated significant research value in the field of neuroscience and pharmacology. Structure-activity relationship (SAR) studies on closely related 2-amino-N-phenylacetamide analogs have identified this chemotype as a promising scaffold for the inhibition of Slack (KNa1.1) potassium channels . Slack channels, encoded by the KCNT1 gene, are important regulators of neuronal excitability, and gain-of-function mutations in this channel are linked to severe treatment-resistant epileptic encephalopathies such as Malignant Migrating Partial Seizures of Infancy (MMPSI) . Research compounds in this series are therefore investigated for their potential as antiepileptic agents. Furthermore, other phenylacetamide derivatives have been designed and synthesized as part of research into novel antidepressants, showing activity in validated behavioral models and interacting with targets like the monoamine oxidase (MAO) system . This compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C14H20N2O

Molecular Weight

232.32 g/mol

IUPAC Name

2-amino-N-cyclohexyl-2-phenylacetamide

InChI

InChI=1S/C14H20N2O/c15-13(11-7-3-1-4-8-11)14(17)16-12-9-5-2-6-10-12/h1,3-4,7-8,12-13H,2,5-6,9-10,15H2,(H,16,17)

InChI Key

QYZRQUQPXVJYOF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)N

Origin of Product

United States

Preparation Methods

Method Overview

A well-documented method involves the condensation of phenylglyoxylic acid with cyclohexylamine to form 2-amino-N-cyclohexyl-2-phenylacetamide. This reaction typically uses coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and catalysts like 4-(dimethylamino)pyridine (DMAP) to facilitate amide bond formation under mild conditions.

Experimental Details

  • Reagents: Phenylglyoxylic acid, cyclohexylamine, DCC, DMAP
  • Solvent: Methylene chloride (dichloromethane)
  • Conditions: Room temperature stirring for approximately 10 hours
  • Workup: Filtration to remove dicyclohexylurea byproduct, concentration under reduced pressure, purification by silica gel column chromatography (ethyl acetate/hexane mixture)
  • Yield: Approximately 69%
  • Physical State: White solid, melting point 384–385 K

Reaction Scheme

$$
\text{Phenylglyoxylic acid} + \text{Cyclohexylamine} \xrightarrow[\text{DMAP}]{\text{DCC, CH}2\text{Cl}2, RT} \text{2-amino-N-cyclohexyl-2-phenylacetamide}
$$

Structural Confirmation

  • Spectroscopic methods (IR, ^1H NMR, ^13C NMR)
  • X-ray crystallography confirming the molecular structure and hydrogen bonding pattern

Key Findings

  • The cyclohexane ring adopts a chair conformation.
  • The two carbonyl groups in the molecule have a torsion angle of approximately −130°, influencing molecular packing.
  • Intermolecular N–H···O hydrogen bonds form one-dimensional chains in the crystal lattice.

Multicomponent One-Pot Synthesis Using Isocyanide Chemistry

Method Overview

An alternative approach involves a one-pot, three-component reaction combining an amine, an aldehyde, and an isocyanide in the presence of a catalyst such as p-toluenesulfonic acid or boric acid. This method efficiently produces 2-arylamino-2-phenylacetamide derivatives, which can be tailored to yield the target compound by selecting cyclohexylamine as the amine component.

Experimental Details

  • Reagents: Cyclohexylamine (amine), benzaldehyde (aldehyde), an isocyanide
  • Catalyst: Boric acid (10 mol%)
  • Solvent: Water or ethanol-water mixture
  • Conditions: Stirring at room temperature for 1 hour
  • Workup: Extraction with ethyl acetate, solvent evaporation, purification by silica gel chromatography
  • Yields: Generally high, depending on substrate scope

Reaction Scheme

$$
\text{Cyclohexylamine} + \text{Benzaldehyde} + \text{Isocyanide} \xrightarrow[\text{Boric acid}]{\text{H}_2\text{O}, RT} \text{2-amino-N-cyclohexyl-2-phenylacetamide}
$$

Advantages

  • Mild reaction conditions
  • Environmentally friendly solvents (water/ethanol)
  • One-pot synthesis reduces purification steps
  • High atom economy and yields

Industrial-Scale Considerations and Related Preparations

While direct industrial synthesis of 2-amino-N-cyclohexyl-2-phenylacetamide is less documented, related compounds such as N-cyclohexyl-2-aminoethanesulfonic acid are prepared via one-step, one-pot syntheses involving cyclohexylamine and halogenated precursors under reflux with catalysts. These methods emphasize mild conditions, ease of operation, and high purity, principles that can be adapted for the target amide synthesis.

Comparative Data Table of Preparation Methods

Method Key Reagents Conditions Yield (%) Advantages Notes
Condensation with DCC/DMAP Phenylglyoxylic acid, cyclohexylamine, DCC, DMAP Room temp, 10 h, CH2Cl2 ~69 High purity, well-characterized Requires coupling agents, column chromatography
One-pot Isocyanide Multicomponent Cyclohexylamine, benzaldehyde, isocyanide, boric acid RT, 1 h, aqueous medium High Green solvent, one-pot, mild Versatile for analog synthesis
Acidic Hydrolysis (derivative) 2-arylamino-2-phenylacetamide, 6N HCl 100 °C, 24 h Variable Useful for amino acid derivatives Not direct amide synthesis

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclohexyl-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines .

Mechanism of Action

The mechanism of action of 2-amino-N-cyclohexyl-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclohexyl and phenylacetamide moieties can interact with hydrophobic regions of proteins, affecting their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below compares 2-amino-N-cyclohexyl-2-phenylacetamide with key analogs:

Compound Name Molecular Formula Substituents Functional Groups Key Properties
2-Amino-N-cyclohexyl-2-phenylacetamide C₁₄H₁₉N₂O₂ Amino, phenyl, cyclohexyl Amide, primary amine, aryl High hydrogen-bonding potential; moderate lipophilicity
N-Cyclohexyl-2-oxo-2-phenylacetamide C₁₄H₁₅NO₃ Oxo, phenyl, cyclohexyl Amide, ketone, aryl Ketone group reduces basicity; forms intermolecular N–H⋯O hydrogen bonds
N-Cyclohexyl-2-hydroxyacetamide C₈H₁₅NO₂ Hydroxy, cyclohexyl Amide, alcohol Polar hydroxy group increases solubility in polar solvents
2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide C₁₄H₁₄ClNO₃ Chlorophenyl, oxo, cyclohexyl Amide, ketone, aryl, halogen Chlorine enhances electronegativity; may improve crystallinity
N-[2-(Diethylamino)ethyl]-2-phenylacetamide C₁₄H₂₂N₂O Diethylaminoethyl, phenyl Amide, tertiary amine, aryl Tertiary amine increases basicity; bulkier substituent reduces crystallinity
Solubility and Lipophilicity
  • The amino group in 2-amino-N-cyclohexyl-2-phenylacetamide enhances water solubility compared to its oxo (C=O) or hydroxy (–OH) analogs. However, the cyclohexyl group counteracts this by increasing lipophilicity.
  • N-Cyclohexyl-2-hydroxyacetamide (C₈H₁₅NO₂) exhibits higher polarity due to the hydroxy group, favoring solubility in polar solvents like ethanol or water .
  • 2-(2-Chlorophenyl)-N-cyclohexyl-2-oxoacetamide (C₁₄H₁₄ClNO₃) shows reduced solubility in aqueous media due to the hydrophobic chlorine substituent .
Hydrogen Bonding and Crystallinity
  • N-Cyclohexyl-2-oxo-2-phenylacetamide forms one-dimensional chains via N–H⋯O hydrogen bonds, as observed in its crystal structure .
  • N-Cyclohexyl-2-hydroxyacetamide may form O–H⋯O bonds, which are less directional than N–H⋯O interactions, resulting in different crystalline arrangements .

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